Cas no 98684-32-3 (2-(2-Methoxyethoxy)benzoic acid)

2-(2-Methoxyethoxy)benzoic acid 化学的及び物理的性質
名前と識別子
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- 2-(2-Methoxyethoxy)benzoic acid
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- MDL: MFCD08700372
- インチ: InChI=1S/C10H12O4/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
- InChIKey: LRIXKEQGKQFQAO-UHFFFAOYSA-N
- ほほえんだ: COCCOC1=CC=CC=C1C(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 5
2-(2-Methoxyethoxy)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M139493-50mg |
2-(2-methoxyethoxy)benzoic Acid |
98684-32-3 | 50mg |
$ 50.00 | 2022-06-04 | ||
Enamine | EN300-53441-1.0g |
2-(2-methoxyethoxy)benzoic acid |
98684-32-3 | 95.0% | 1.0g |
$87.0 | 2025-02-20 | |
Apollo Scientific | OR962706-250mg |
2-(2-Methoxyethoxy)benzoic acid |
98684-32-3 | 95% | 250mg |
£110.00 | 2025-02-20 | |
TRC | M139493-500mg |
2-(2-methoxyethoxy)benzoic Acid |
98684-32-3 | 500mg |
$ 230.00 | 2022-06-04 | ||
Enamine | EN300-53441-0.25g |
2-(2-methoxyethoxy)benzoic acid |
98684-32-3 | 95.0% | 0.25g |
$43.0 | 2025-02-20 | |
Enamine | EN300-53441-5.0g |
2-(2-methoxyethoxy)benzoic acid |
98684-32-3 | 95.0% | 5.0g |
$300.0 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024111-500mg |
2-(2-Methoxyethoxy)benzoic acid |
98684-32-3 | 500mg |
925CNY | 2021-05-07 | ||
Matrix Scientific | 024111-500mg |
2-(2-Methoxyethoxy)benzoic acid |
98684-32-3 | 500mg |
$57.00 | 2023-09-11 | ||
A2B Chem LLC | AI65732-250mg |
2-(2-Methoxyethoxy)benzoic acid |
98684-32-3 | 95% | 250mg |
$81.00 | 2023-12-29 | |
Aaron | AR00IKUO-2.5g |
Benzoic acid, 2-(2-methoxyethoxy)- |
98684-32-3 | 95% | 2.5g |
$255.00 | 2025-02-28 |
2-(2-Methoxyethoxy)benzoic acid 関連文献
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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7. Book reviews
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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2-(2-Methoxyethoxy)benzoic acidに関する追加情報
Introduction to 2-(2-Methoxyethoxy)benzoic Acid (CAS No. 98684-32-3)
2-(2-Methoxyethoxy)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 98684-32-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural motif featuring an ethoxy group linked to a methoxy-substituted benzene ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The molecular structure of 2-(2-Methoxyethoxy)benzoic acid consists of a benzene ring substituted with a methoxy group at the 2-position and an ethoxy group at the 3-position, connected to a carboxylic acid moiety. This configuration contributes to its solubility characteristics and reactivity, which are pivotal in drug design and synthesis. The compound's ability to interact with biological targets is influenced by its hydrophilic ethoxy chain and the electron-withdrawing effect of the carboxylic acid group, making it an interesting subject for medicinal chemists.
In recent years, there has been growing interest in benzoic acid derivatives due to their diverse pharmacological activities. 2-(2-Methoxyethoxy)benzoic acid has been explored as a precursor in the synthesis of novel compounds with potential therapeutic benefits. Its structural framework allows for modifications that can enhance bioavailability, metabolic stability, and target specificity. For instance, researchers have investigated its role in developing nonsteroidal anti-inflammatory agents (NSAIDs) and antioxidants, leveraging its ability to modulate enzymatic pathways involved in inflammation and oxidative stress.
One of the most compelling aspects of 2-(2-Methoxyethoxy)benzoic acid is its versatility in synthetic applications. The carboxylic acid functionality enables esterification reactions, while the methoxy and ethoxy groups provide sites for further derivatization via nucleophilic substitution or condensation reactions. These attributes make it a valuable building block in organic synthesis, particularly for constructing complex molecules with tailored properties. Recent advances in flow chemistry have also enabled more efficient and scalable production methods for this compound, facilitating its use in industrial applications.
The pharmacological profile of 2-(2-Methoxyethoxy)benzoic acid has been studied extensively in preclinical models. Initial investigations suggest that it may possess anti-inflammatory and analgesic properties comparable to established NSAIDs but with potentially improved side-effect profiles. The ethoxy group's interaction with biological membranes could modulate drug permeability, while the methoxy group may enhance binding affinity to specific receptors. These findings have prompted further research into its potential as a lead compound for new therapeutic agents.
Moreover, 2-(2-Methoxyethoxy)benzoic acid has shown promise in combinatorial chemistry approaches, where it serves as a key component in libraries of diverse compounds screened for biological activity. Its structural features allow for rapid diversification through automated synthesis techniques, enabling high-throughput screening programs. Such methodologies have accelerated the discovery of novel bioactive molecules, including those with anti-cancer and anti-microbial properties.
The environmental impact of 2-(2-Methoxyethoxy)benzoic acid during synthesis and application is also a critical consideration. Studies have examined its degradation pathways under various conditions, revealing that it can be metabolized by microbial communities into less toxic intermediates. This biodegradability makes it an environmentally friendly choice compared to some other synthetic alternatives. Additionally, green chemistry principles have been applied to optimize its production process, minimizing waste generation and energy consumption without compromising yield or purity.
In conclusion, 2-(2-Methoxyethoxy)benzoic acid (CAS No. 98684-32-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and multifaceted applications. Its role as an intermediate in drug synthesis, along with its potential therapeutic benefits, positions it as a cornerstone compound in modern medicinal research. As scientific understanding continues to evolve, 2-(2-Methoxyethoxy)benzoic acid will undoubtedly play an integral part in shaping future treatments across multiple disease domains.
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